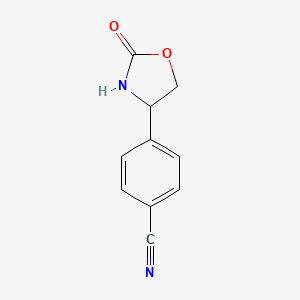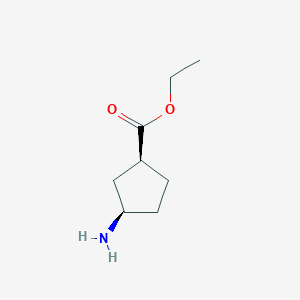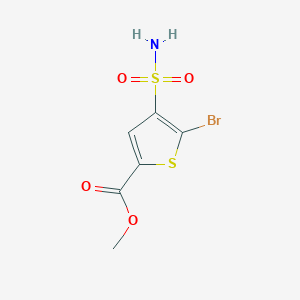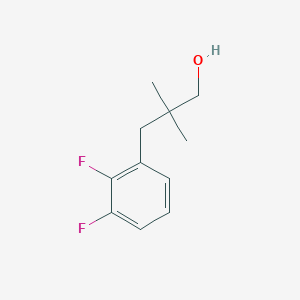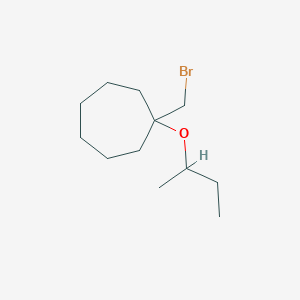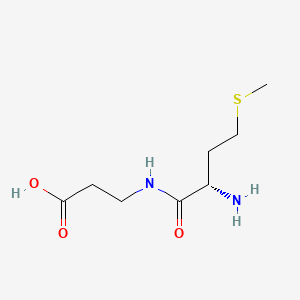
Met-beta-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala involves the coupling of L-methionine and beta-alanine. This can be achieved through peptide synthesis techniques, where the carboxyl group of L-methionine is activated and then coupled with the amino group of beta-alanine . Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be scaled up using biotechnological methods. For instance, the production of beta-alanine, a precursor of this compound, can be achieved through microbial fermentation using strains of Escherichia coli or Bacillus subtilis . These methods are environmentally friendly and can produce high yields of beta-alanine, which can then be coupled with L-methionine to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The beta-alanine residue can undergo reduction reactions, although this is less common.
Substitution: The amino group of beta-alanine can participate in substitution reactions, forming derivatives of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the methionine residue.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, although this is less common for beta-alanine.
Substitution: Various alkylating agents can be used to modify the amino group of beta-alanine.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Reduced forms of beta-alanine derivatives.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Met-beta-Ala has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in muscle endurance.
Wirkmechanismus
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in biochemical reactions, while the beta-alanine residue can participate in the synthesis of carnosine, a dipeptide with antioxidant properties . These interactions can influence cellular functions and metabolic pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Met-beta-Ala can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta amino acid that is a precursor to this compound.
L-methionine: An essential amino acid that is a component of this compound.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
ANKIAKMHIAGBNN-LURJTMIESA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


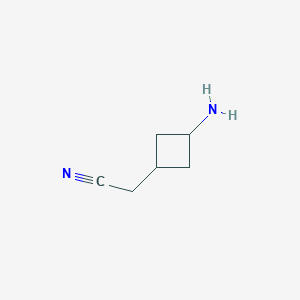
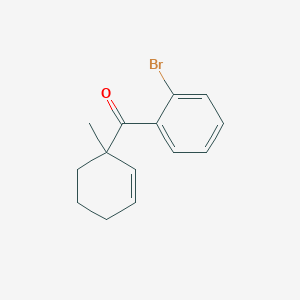

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
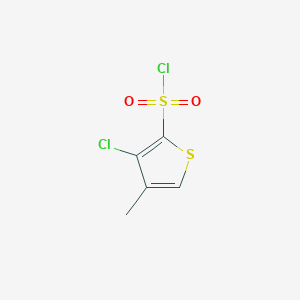

![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
